Potassium hydrosulfide

thermal stability inorganic synthesis high-temperature processing

NaSH's limited alcohol solubility often restricts homogeneous sulfur-transfer reactions. Potassium hydrosulfide (KSH, CAS 1310-61-8) resolves this with markedly higher solubility in ethanol and methanol, enabling elevated HS⁻ concentrations for thiol, thiophenol, and dithiol syntheses. Its melting point (~455 °C) exceeds that of NaSH by ~105 °C, supporting solid-state and molten-salt processes up to 455 °C without premature liquefaction. KSH·12H₂O remains non-melting to 170 °C, simplifying solid dosing and hot-climate logistics. - Superior alcohol solubility vs. NaSH for homogeneous organosulfur synthesis. - ~105 °C higher melting point enables high-temperature sulfide-transfer applications. - Non-melting hydrate up to 170 °C reduces cold-chain complexity.

Molecular Formula KHS
HKS
Molecular Weight 72.17 g/mol
CAS No. 1310-61-8
Cat. No. B075287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium hydrosulfide
CAS1310-61-8
Molecular FormulaKHS
HKS
Molecular Weight72.17 g/mol
Structural Identifiers
SMILES[SH-].[K+]
InChIInChI=1S/K.H2S/h;1H2/q+1;/p-1
InChIKeyZOCLAPYLSUCOGI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Hydrosulfide Physicochemical Overview


Potassium hydrosulfide (KSH, CAS 1310-61-8) is an inorganic bisulfide salt composed of the potassium cation (K⁺) and the hydrosulfide anion (HS⁻). It is produced by the half-neutralization of hydrogen sulfide with potassium hydroxide [1]. The anhydrous compound appears as a white to off-white crystalline solid with a density of 1.68–1.70 g/cm³ and a melting point of 455 °C [1]. KSH is highly soluble in water and alcohol, and its aqueous solutions exhibit a pH between 8.5 and 11.5 . Industrially, it serves as a nucleophilic sulfur-transfer reagent in organosulfur synthesis, a collector in ore flotation, and a precursor to potassium polysulfides [1][2].

Sulfur-transfer reagent for organosulfur synthesis and ore flotation
Reported higher alcohol solubility supports homogeneous alcoholic reaction conditions
Reported higher melting point extends high-temperature processing window

Potassium Hydrosulfide: Substitution Limitations


Although potassium hydrosulfide and sodium hydrosulfide share the identical hydrosulfide (HS⁻) anion responsible for nucleophilic and sulfide-transfer reactivity, the counterion profoundly influences key physicochemical properties. The K⁺ cation, being larger and less polarizing than Na⁺, alters lattice energetics, solvation behavior, and solid-state ion dynamics. Consequently, KSH exhibits a significantly higher melting point, greater alcohol solubility, distinct phase-transition kinetics, and different hydrate stability compared to NaSH [1][2]. These differences directly impact solvent selection in organic synthesis, thermal processing windows in industrial operations, and storage-handling protocols. The quantitative evidence below demonstrates that KSH and NaSH are not interchangeable without compromising yield, purity, thermal tolerance, or process robustness.

Thermal Counterion (K⁺ vs Na⁺) alters lattice energy; melting point may shift thermal processing window and reactivity.
Solubility Alcohol solubility differs; reported higher solubility of KSH may affect reaction homogeneity and effective HS⁻ concentration.
Hydrate Hydrate forms show distinct stability; KSH·12H₂O remains solid where NaSH hydrates liquefy, impacting storage and handling.

Potassium Hydrosulfide: Quantitative Comparisons


Melting Point and Thermal Stability

Potassium hydrosulfide melts at 455 °C, substantially higher than sodium hydrosulfide (350.1 °C), a difference of approximately 105 °C [1][2]. This elevated melting point reflects stronger lattice cohesion in the KSH crystal and permits its use as a solid reagent or molten medium at temperatures where NaSH would already be fully liquid and potentially more reactive toward atmospheric moisture and oxygen.

Melting Point
Head-to-head
KSH 455°C vs NaSH 350.1°C
Supports higher-temperature processing fit
Anhydrous solid, standard pressure
thermal stability inorganic synthesis high-temperature processing

Alcohol Solubility in Organic Synthesis

In a direct comparative study on the synthesis of dimercaprol (BAL), KSH in ethyl alcohol was explicitly reported as more soluble than its sodium counterpart. The authors identified the higher alcohol solubility of both KSH and its precursor KOH as key advantages that facilitate homogeneous reaction conditions and avoid the need for metallic sodium [1]. While NaSH is soluble in alcohol, KSH's markedly greater solubility in this solvent class is recognized in standard references .

Alcohol Solubility
Reported
KSH reported more soluble than NaSH in ethanol
Supports homogeneous alcohol-based synthesis
Dimercaprol context; ambient temperature
organic synthesis solubility thiolation

Activation Enthalpy of Anion Reorientation

Proton NMR relaxation measurements on alkali metal hydrosulfides determined the activation enthalpy for 180° HS⁻ anion reorientation in the middle-temperature modification (MTM). KSH exhibited an activation enthalpy of 19.0 ± 0.4 kJ mol⁻¹, significantly lower than that of NaSH (26.2 ± 0.4 kJ mol⁻¹) [1]. Additionally, the onset of translational cation motion was observed in KSH already within the MTM phase, whereas for NaSH this motion is absent below the transition to the cubic high-temperature modification.

Anion Reorientation
Head-to-head
KSH 19.0 kJ/mol vs NaSH 26.2 kJ/mol
Faster anion dynamics reported; may enhance solid-state reactivity
NMR, MTM phase; 180–560 K
solid-state chemistry ion dynamics NMR spectroscopy

Hydrate Thermal Robustness

The dodecahydrate of potassium hydrosulfide (KSH·12H₂O) remains stable without decomposition upon heating to 170 °C; between 175–200 °C it releases water of crystallization accompanied by only minor H₂S evolution . In contrast, the common hydrates of sodium hydrosulfide melt at far lower temperatures: NaSH·2H₂O melts at 55 °C, and the trihydrate melts at just 22 °C [1]. This represents a stability advantage of over 115 °C for the KSH hydrate.

Hydrate Robustness
Reported
KSH·12H₂O stable to 170°C; NaSH hydrates melt ≤55°C
Wider solid-state storage range
Atmospheric pressure; as crystallized
hydrate stability storage thermal dehydration

Process Advantages in Dimercaprol Synthesis

In the preparation of dimercaprol (British Anti-Lewisite, BAL), substituting KSH for NaSH in ethyl alcohol gave a yield of 76%, compared to the literature-reported highest yield of 80% for NaSH [1]. Although the yield is slightly lower, the authors identified three concrete operational advantages of KSH: (1) higher solubility of KSH in alcohol, (2) higher solubility of the precursor KOH in alcohol versus NaOH, and (3) elimination of the need for metallic sodium, which was scarce and hazardous. These factors can offset the modest yield difference in contexts prioritizing safety, reagent availability, and solvent compatibility.

BAL Synthesis
Head-to-head
KSH yield 76% vs NaSH 80%; process advantages noted
Yield trade-off may be offset by solvent and safety context
Ethyl alcohol, >99% purity product
dimercaprol synthesis BAL preparation process chemistry

Potassium Hydrosulfide Applications


Alcohol-Mediated Organosulfur Synthesis

When synthetic protocols require a homogeneous hydrosulfide solution in ethanol or methanol, KSH's superior alcohol solubility [1] enables higher effective HS⁻ concentrations than NaSH. This scenario includes the preparation of thiols, thiophenols, and dimercaprol-type dithiols, where solvent homogeneity directly influences reaction rate and product purity. The higher alcohol solubility of the precursor KOH further simplifies reagent preparation and reduces undissolved solids that complicate filtration and work-up.

High-Temperature Sulfide Processing

Processes requiring a solid or molten sulfide source at temperatures between 350 °C and 455 °C benefit from KSH's melting point advantage of ~105 °C over NaSH [1]. This includes certain ore roasting additives, molten salt-mediated desulfurization of heavy oils, and solid-state synthesis of ternary metal sulfides, where NaSH would already be fully liquid and potentially more corrosive or volatile.

Hydrate Storage and Solid Dosing

KSH·12H₂O remains a non-melting solid up to 170 °C, whereas NaSH·2H₂O and NaSH·3H₂O liquefy at 55 °C and 22 °C respectively [1][2]. This thermal robustness makes KSH hydrate preferable for solid dosing systems, long-term storage without refrigeration, and transportation through hot climates, reducing the need for temperature-controlled logistics and preventing premature liquefaction that complicates material handling.

Solid-State Ion Dynamics Research

The lower activation enthalpy for HS⁻ reorientation (19.0 vs. 26.2 kJ/mol) and earlier onset of cation translational motion in KSH relative to NaSH [1] identify KSH as the preferred model compound for studying order–disorder phase transitions, proton conductivity in hydrogen-bonded systems, and the design of solid electrolytes incorporating SH⁻ anions. Researchers investigating fast-ion conductors or thermochemical energy storage materials may select KSH specifically for its distinctive dynamic profile.

Application
Selection Property
Validation Focus
Alcohol-Mediated Organosulfur Synthesis
Alcohol solubility profile
Homogeneity and HS⁻ concentration in alcoholic media
High-Temperature Sulfide Processing
Melting point profile
Solid-state and molten reactivity at elevated temperatures
Hydrate Storage and Solid Dosing
Hydrate thermal stability profile
Solid handling without liquefaction in warm storage
Solid-State Ion Dynamics Research
Anion reorientation dynamics profile
Ion mobility and phase transition behavior

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